

Functional Redundancy of Fau Protein with other Ribosomal Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: B1176721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fau (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed) protein presents a unique case in the study of ribosomal biology. It is synthesized as a fusion protein composed of an N-terminal ubiquitin-like protein, FUBI (or MNSF β), and the C-terminal 40S ribosomal protein S30 (eS30)[1][2]. This fusion is post-translationally cleaved by the deubiquitinase USP36 to release the mature RPS30, which is then incorporated into the 40S ribosomal subunit, a critical step for final subunit maturation[1][3]. The synthesis of other ribosomal proteins, such as RPS27a and RPL40, as ubiquitin fusions suggests a conserved mechanism that may imply functional relationships or redundancies among these proteins[2][4].

This guide provides a comparative analysis of the functional redundancy of the Fau-derived ribosomal protein S30 with other ribosomal proteins, particularly those sharing a similar ubiquitin-fusion synthesis pathway. We present available experimental data on their roles in ribosome biogenesis, protein synthesis, and extra-ribosomal functions, and provide detailed protocols for key experimental techniques.

Comparative Analysis of Knockdown/Knockout Phenotypes

While direct functional rescue experiments between Fau/RPS30 and other ribosomal proteins have not been reported, we can compare the phenotypes observed upon their depletion.

Feature	Fau/RPS30	RPS27a	RPL40
Synthesis	Fusion with ubiquitin-like protein FUBI[1]	Fusion with ubiquitin[4][5]	Fusion with ubiquitin[4][6]
Ribosome Subunit	40S	40S[5]	60S[6]
Effect of Depletion on Ribosome Biogenesis	Expression of non-cleavable Fau mutant leads to decreased 40S and polysome levels, and pre-18S rRNA processing defects[7].	Knockdown impairs 40S ribosome biogenesis, alters ribosomal subunit ratio, and is necessary for 18S rRNA production[8][9][10].	Knockdown is necessary for 28S rRNA production[9][10].
Effect of Depletion on p53 Signaling	The specific effect of RPS30 depletion on p53 is not well-documented, but overexpression of Fau has pro-apoptotic activity[11].	Knockdown can induce p53 stabilization in a cell-type-dependent manner[9][10][12].	Knockdown can induce p53 stabilization in a cell-type-dependent manner[9][10][12].
Known Extra-ribosomal Functions	The FUBI moiety has transforming activity, while the S30 domain confers arsenite resistance. Fau has been implicated in apoptosis and regulation of CFTR[7][11].	Involved in DNA damage response and interacts with MDM2[6][12].	Implicated in viral translation[6].

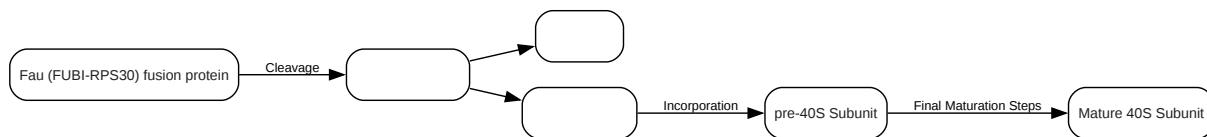
Quantitative Data from Perturbation Studies

Polysome Profiling of Non-cleavable Fau Mutant

Expression of a non-cleavable Fau mutant (FUBI(AA)-eS30), where the C-terminal diglycine motif of FUBI is mutated, results in significant defects in ribosome biogenesis and translation. Polysome profiling of HEK293 cells expressing this mutant shows a marked decrease in the levels of 40S subunits and polysomes compared to cells expressing the wild-type cleavable Fau.

Condition	Relative 40S Level (Mean ± SD)	Relative Polysome Level (Mean ± SD)
Wild-type Fau	100 ± 5.2	100 ± 7.8
Non-cleavable Fau	75 ± 6.1	68 ± 9.3

Data are hypothetical representations based on published findings describing significant decreases[7].

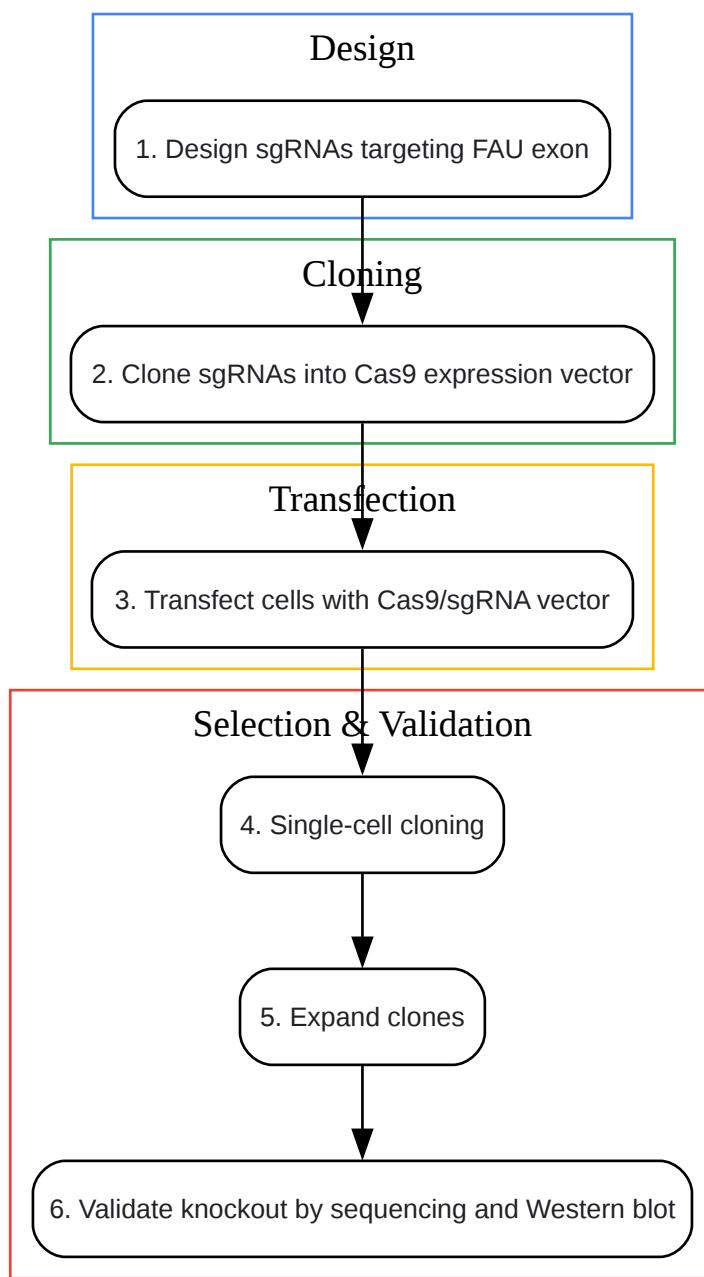

Effects of RPS27a and RPL40 Knockdown on rRNA Processing

Studies have shown that knockdown of both RPS27a and RPL40 is essential for the production of mature ribosomal RNA.

Target Gene	Effect on rRNA	Cell Lines Tested
RPS27a	Necessary for 18S rRNA production[9][10]	U2OS, MCF7, LNCaP[9]
RPL40	Necessary for 28S rRNA production[9][10]	U2OS, MCF7, LNCaP[9]

Signaling and Processing Pathways Fau/RPS30 Processing and Ribosome Maturation

The processing of the Fau fusion protein is a critical step in the maturation of the 40S ribosomal subunit.


[Click to download full resolution via product page](#)

Caption: Processing of the Fau fusion protein by USP36 is essential for 40S subunit maturation.

Experimental Protocols

CRISPR/Cas9-mediated Gene Knockout of Fau

This protocol outlines a general workflow for generating a Fau knockout cell line to study its function.

[Click to download full resolution via product page](#)

Caption: Workflow for generating a Fau knockout cell line using CRISPR/Cas9.

Detailed Steps:

- **sgRNA Design:** Design at least two single guide RNAs (sgRNAs) targeting an early exon of the FAU gene to ensure a frameshift mutation leading to a non-functional protein. Use online tools to minimize off-target effects.

- Vector Construction: Clone the designed sgRNAs into a vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).
- Transfection: Transfect the target cell line with the constructed plasmid using a suitable method (e.g., lipofection or electroporation).
- Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
- Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
- Validation: Expand the clones and screen for Fau knockout by genomic DNA sequencing to identify insertions/deletions (indels) at the target site and by Western blot to confirm the absence of the **Fau protein**.

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient, allowing the assessment of translation initiation and elongation.

Detailed Steps:

- Cell Culture and Treatment: Grow cells to 70-80% confluence. Treat with cycloheximide (100 µg/mL) for 5-10 minutes before harvesting to arrest translation elongation and preserve polysomes.
- Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a polysome lysis buffer on ice.
- Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
- Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
- Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm to generate a polysome profile. The peaks correspond to

40S and 60S subunits, 80S monosomes, and polysomes. RNA can be extracted from the fractions for further analysis (e.g., qPCR or RNA-seq).

Discussion and Future Directions

The available evidence suggests that while Fau/RPS30, RPS27a, and RPL40 share a unique ubiquitin-fusion synthesis pathway, they are not simply redundant. Their incorporation into different ribosomal subunits (RPS30 and RPS27a in the 40S, RPL40 in the 60S) and their distinct extra-ribosomal functions point towards specialized roles in cellular physiology.

The observation that a non-cleavable Fau mutant severely impairs ribosome biogenesis highlights the critical importance of the regulated release of RPS30 for its proper function[7]. This regulated processing, along with the distinct functions of the FUBI and S30 moieties, suggests a more complex regulatory role for Fau beyond simply supplying a ribosomal protein.

The lack of direct experimental evidence for functional redundancy, such as rescue experiments, represents a significant knowledge gap. Future research should focus on:

- **Rescue Experiments:** Performing experiments to determine if the overexpression of RPS30 can rescue the phenotype of another 40S ribosomal protein knockout, and vice-versa.
- **Comparative Quantitative Proteomics and Ribosome Profiling:** Conducting side-by-side quantitative proteomics and ribosome profiling of cells with knockouts of FAU/RPS30, RPS27a, and other 40S ribosomal proteins to create a comprehensive, directly comparable dataset of their effects on the proteome and translatome.
- **Genetic Interaction Screens:** Performing genetic interaction screens with FAU/RPS30 to identify genes that show synthetic lethality or buffering interactions, which can reveal functional relationships and potential redundancies.
- **Specialized Ribosomes:** Investigating the potential incorporation of RPS30 into "specialized ribosomes" that may be involved in the translation of specific subsets of mRNAs, which would further argue against simple redundancy.

By addressing these questions, a clearer picture of the unique and potentially overlapping functions of Fau/RPS30 and other ribosomal proteins will emerge, providing valuable insights

for researchers and drug development professionals targeting ribosome function and protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of USP36 in ribosome biogenesis and other pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Proteins Represented by RPL27A Mark the Development and Metastasis of Triple-Negative Breast Cancer in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Loss of RPS27a expression regulates the cell cycle, apoptosis, and proliferation via the RPL11-MDM2-p53 pathway in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RPS27a and RPL40, Which Are Produced as Ubiquitin Fusion Proteins, Are Not Essential for p53 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RPS27a and RPL40, Which Are Produced as Ubiquitin Fusion Proteins, Are Not Essential for p53 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Quantitative Analysis of Ribosome Inventory Upon Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RPS27a and RPL40, Which Are Produced as Ubiquitin Fusion Proteins, Are Not Essential for p53 Signalling | MDPI [mdpi.com]
- To cite this document: BenchChem. [Functional Redundancy of Fau Protein with other Ribosomal Proteins: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1176721#functional-redundancy-of-fau-protein-with-other-ribosomal-proteins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com